molecular formula C19H31ClN2O4 B2393552 Ethyl 4-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperazine-1-carboxylate hydrochloride CAS No. 1052527-66-8

Ethyl 4-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperazine-1-carboxylate hydrochloride

Cat. No. B2393552
M. Wt: 386.92
InChI Key: YZKVBOQJGRHXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C19H31ClN2O4 and its molecular weight is 386.92. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperazine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperazine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Scientific Field: Polymerization Tools

    • Application : 2-Hydroxy-4 - (2-hydroxyethoxy)-2-methylpropiophenone can be used as a photo-initiator .
    • Method of Application : This compound is used to synthesize Polyacrylamide-grafted chitosan nanoparticles by copolymerization of acrylamide and chitosan nanoparticles . It can also be used to create a hydrophobic polyurethane sponge through thiol–ene Click reaction .
    • Results : The results of these applications are not provided in the source, but typically, the effectiveness of the polymerization process would be evaluated based on the properties of the resulting polymer, such as its mechanical strength, chemical resistance, and stability .
  • Scientific Field: Organic Synthesis

    • Application : Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized .
    • Method of Application : These compounds were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies. The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis .
    • Results : The antibacterial and antifungal activities of both the compounds have been studied against several microorganisms, and were found to be moderately active .
  • Scientific Field: Drug Discovery
    • Application : Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4- (2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (1) and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
    • Method of Application : These compounds have shown a wide spectrum of biological activities such as the antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
    • Results : The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring and, thereby, enhancing favorable interaction with macromolecules .
  • Scientific Field: Drug Discovery
    • Application : Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4- (2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (1) and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
    • Method of Application : These compounds have shown a wide spectrum of biological activities such as the antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
    • Results : The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring and, thereby, enhancing favorable interaction with macromolecules .

properties

IUPAC Name

ethyl 4-[2-hydroxy-3-(2-propan-2-ylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4.ClH/c1-4-24-19(23)21-11-9-20(10-12-21)13-16(22)14-25-18-8-6-5-7-17(18)15(2)3;/h5-8,15-16,22H,4,9-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKVBOQJGRHXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC=C2C(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperazine-1-carboxylate hydrochloride

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